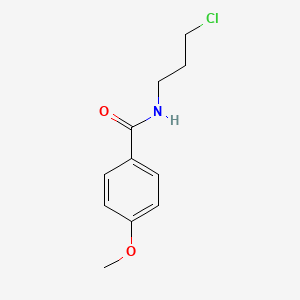

N-(3-chloropropyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC14818723

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO2 |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | N-(3-chloropropyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C11H14ClNO2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

| Standard InChI Key | JIIFSFRTQBUBRR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCCCl |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

N-(3-Chloropropyl)-4-methoxybenzamide (C<sub>11</sub>H<sub>14</sub>ClNO<sub>2</sub>) consists of a 4-methoxybenzamide group bonded to a 3-chloropropyl chain. The methoxy group at the para position of the benzene ring and the chlorine atom on the third carbon of the propyl chain define its reactivity .

Structural Comparison to Analogs

-

N-(3-Chlorophenyl)-4-methoxybenzamide : Replaces the propyl chain with a chlorophenyl group (C<sub>14</sub>H<sub>12</sub>ClNO<sub>2</sub>).

-

3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide : Features dual chlorine substituents (C<sub>14</sub>H<sub>11</sub>Cl<sub>2</sub>NO<sub>2</sub>).

Spectroscopic Data (Predicted)

While experimental spectra for N-(3-chloropropyl)-4-methoxybenzamide are unavailable, analogs suggest the following:

-

<sup>1</sup>H NMR:

-

<sup>13</sup>C NMR:

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized via nucleophilic acyl substitution, leveraging methodologies from related patents .

Step 1: Acylation of 3-Chloropropylamine

Reacting 3-chloropropylamine hydrochloride with 4-methoxybenzoyl chloride in the presence of a base (e.g., NaOH) yields the target amide:

Conditions:

Alternative Route: Anhydride-Mediated Coupling

Methacrylic anhydride, as used in patent CN102503849B , could be substituted with 4-methoxybenzoic anhydride for amide formation.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Using ion mobility spectrometry models , the following CCS values are anticipated:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]<sup>+</sup> | 240.08 | 152–158 |

| [M+Na]<sup>+</sup> | 262.06 | 165–170 |

| [M-H]<sup>−</sup> | 238.06 | 158–163 |

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume